Hexanoic acid, 6-[(1-oxononyl)amino]-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(nonanoylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO3/c1-2-3-4-5-6-8-11-14(17)16-13-10-7-9-12-15(18)19/h2-13H2,1H3,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLCUTIOHNPTHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)NCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4071972 | |
| Record name | Hexanoic acid, 6-[(1-oxononyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4071972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69242-00-8 | |
| Record name | 6-[(1-Oxononyl)amino]hexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69242-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanoic acid, 6-((1-oxononyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069242008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 6-[(1-oxononyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanoic acid, 6-[(1-oxononyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4071972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N Nonanoyl 6 Aminohexanoic Acid and Its Analogues
Chemo-Selective Amidation and Peptide Coupling Strategies for N-Acyl Linkage Formation
The creation of the N-acyl linkage in N-Nonanoyl-6-Aminohexanoic Acid is fundamentally an amidation reaction. Achieving high yield and purity requires chemo-selective methods that activate the carboxylic acid of the fatty acid component to facilitate nucleophilic attack by the amino group of the ω-amino acid, without promoting unwanted side reactions.
Conventional and Solid-Phase Synthesis Approaches for N-Nonanoyl-6-Aminohexanoic Acid
Conventional solution-phase synthesis is a primary method for producing N-Nonanoyl-6-Aminohexanoic Acid. This approach typically involves the reaction of 6-aminohexanoic acid with an activated derivative of nonanoic acid. A common method is the Schotten-Baumann reaction, which uses nonanoyl chloride in the presence of a base. researchgate.net However, the use of acyl chlorides, often prepared using hazardous reagents like phosgene, has led to the development of milder and safer activation methods. nih.govd-nb.inforesearchgate.net
Peptide coupling reagents, widely used in peptide synthesis, are highly effective for this purpose. bachem.com These reagents generate a reactive intermediate from the carboxylic acid, which then readily reacts with the amine. The reaction consists of two main steps: the activation of the carboxyl group and the subsequent acylation of the amino group. bachem.com Carbodiimides such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are frequently used, often with additives like 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and racemization. bachem.compeptide.com More advanced phosphonium (B103445) and aminium/uronium salt-based reagents offer high coupling efficiency and are particularly useful for sterically hindered substrates. sigmaaldrich.comuniurb.it
| Reagent Type | Examples | Additives | Key Features |
| Carbodiimides | DCC, DIC, EDC | HOBt, HOSu | Widely used, cost-effective. Byproducts can be difficult to remove (DCC). bachem.compeptide.com |
| Aminium/Uronium | HBTU, TBTU, HATU, HCTU | None required, but HOBt/HOAt family is part of the reagent | High efficiency, fast reaction times, soluble byproducts. bachem.compeptide.comsigmaaldrich.com |
| Phosphonium | BOP, PyBOP, PyAOP | None required | Very effective, especially for difficult couplings and cyclization. sigmaaldrich.comresearchgate.net |
This table is interactive. Users can sort and filter the data.
Solid-phase synthesis offers a streamlined alternative, particularly for creating libraries of analogues. wpmucdn.com In this method, the 6-aminohexanoic acid molecule is first anchored to a solid polymer support (resin). wpmucdn.comnih.gov The synthesis then proceeds by sequentially adding the nonanoic acid (after activation with a coupling reagent) to the resin-bound amino acid. wpmucdn.com Excess reagents and byproducts are easily removed by washing the resin. After the synthesis is complete, the final N-Nonanoyl-6-Aminohexanoic Acid product is cleaved from the resin using an acid, such as trifluoroacetic acid (TFA). wpmucdn.comnih.gov This methodology is highly automatable and efficient for producing multiple compounds in parallel. ekb.eg
Protecting Group Chemistry and its Application in Multistep Synthesis
Protecting groups are essential tools in organic synthesis to temporarily mask a reactive functional group, thereby preventing it from participating in undesired reactions. libretexts.orgnih.gov In the synthesis of N-Nonanoyl-6-Aminohexanoic Acid and its more complex analogues, protecting groups ensure chemo-selectivity.
For the synthesis of the target molecule itself, the primary challenge is to prevent the self-polymerization of 6-aminohexanoic acid, which has both an amino and a carboxyl group. While direct acylation under controlled conditions is possible, protecting the carboxyl group of 6-aminohexanoic acid (e.g., as a methyl or ethyl ester) can ensure that only the amino group reacts with the activated nonanoic acid. The protecting group can then be removed in a final step via hydrolysis.
When synthesizing more complex analogues or peptides containing an N-acyl-ω-aminohexanoic acid moiety, a more sophisticated protecting group strategy is required. nih.gov The choice of protecting group is critical and depends on its stability under certain reaction conditions and the ease of its removal under others—a concept known as orthogonality. peptide.com
| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions |
| Amino Group | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) peptide.comcreative-peptides.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., Piperidine) peptide.comcreative-peptides.com | |
| Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenation peptide.com | |
| Carboxyl Group | tert-Butyl ester | OtBu | Strong acid (e.g., TFA) creative-peptides.com |
| Benzyl ester | OBzl | Catalytic Hydrogenation | |
| Methyl/Ethyl ester | OMe/OEt | Saponification (base hydrolysis) |
This table is interactive. Users can sort and filter the data.
For instance, in a solid-phase synthesis of a peptide containing N-Nonanoyl-6-Aminohexanoic Acid, the α-amino groups of the standard amino acids would be protected with an Fmoc group, which is base-labile. wpmucdn.com The N-terminal 6-aminohexanoic acid residue would be acylated with nonanoic acid, and the synthesis would proceed. The side chains of trifunctional amino acids (like lysine (B10760008) or aspartic acid) would have acid-labile protecting groups (e.g., Boc or OtBu). peptide.comcreative-peptides.com This orthogonal scheme allows for the selective removal of the Fmoc group at each step to extend the peptide chain, while all other protecting groups remain intact until the final acid-mediated cleavage from the resin. nih.gov
Development of Libraries of N-Acyl-ω-Aminohexanoic Acid Analogues for Research
The synthesis of libraries of N-acyl-ω-aminohexanoic acid analogues is crucial for exploring structure-activity relationships in various biological contexts. By systematically varying the length and saturation of the acyl chain and modifying the ω-aminohexanoic acid backbone, researchers can fine-tune the molecule's properties.
Combinatorial chemistry, often employing solid-phase synthesis techniques, is a powerful strategy for generating such libraries. nih.gov For example, a library can be constructed by reacting a resin-bound amino acid scaffold with a diverse set of carboxylic acids. Alternatively, different ω-amino acids can be coupled to a single fatty acid. This parallel synthesis approach allows for the rapid generation of a large number of distinct compounds for screening. rsc.org
Recent strategies integrate molecular networking and in silico spectral libraries to discover and characterize novel N-acyl amino acids from complex mixtures. nih.govresearchgate.net These methods facilitate the identification of new structures and expand the known chemical space of these molecules, providing new leads for further synthetic exploration. nih.gov The synthesis of such analogue libraries allows for detailed biophysical profiling and the investigation of how structural changes, such as altering the acyl chain, affect the molecule's function. helsinki.fi
Biocatalytic and Chemoenzymatic Synthetic Routes
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.govd-nb.info Enzymes operate under mild conditions (neutral pH, ambient temperature) and can exhibit high specificity, reducing the need for protecting groups and minimizing byproduct formation. researchgate.net
Enzyme-Mediated Acylation of 6-Aminohexanoic Acid
Several classes of enzymes, particularly hydrolases like lipases, proteases, and aminoacylases, can be used to catalyze the acylation of 6-aminohexanoic acid. researchgate.netnih.gov These enzymes, which normally break down esters and amides, can be driven in the reverse direction to synthesize amide bonds under specific reaction conditions (e.g., in non-aqueous solvents or with low water activity). d-nb.info
Lipases and Proteases : These enzymes can catalyze the direct condensation of a fatty acid (nonanoic acid) and 6-aminohexanoic acid. The reaction often involves an acyl-enzyme intermediate. nih.gov For instance, a genetically modified Rhizomucor lipase (B570770) has been used for N-acyl glycine (B1666218) synthesis, achieving high conversion rates. d-nb.info
Aminoacylases : These enzymes are particularly promising for the synthesis of N-acyl amino acids. nih.govresearchgate.net While their natural function is the hydrolysis of these compounds, they can be effectively used for synthesis. Several new aminoacylases that accept long-chain fatty acids as substrates have been discovered, expanding the scope of biocatalytic NAAA production. nih.govd-nb.inforesearchgate.net
Enzymatic synthesis can be ATP-dependent or ATP-independent. nih.gov ATP-dependent enzymes activate the carboxylic acid by forming an acyl-adenylate intermediate, while ATP-independent hydrolases rely on the formation of a transient acyl-enzyme intermediate. nih.gov Chemoenzymatic methods combine the advantages of both approaches, for example, by using an enzyme for the key selective acylation step within a multi-step chemical synthesis pathway. researchgate.net
Microbial Production and Biotransformation Pathways of Related Compounds
Microorganisms represent a potential source for the sustainable production of N-acyl amino acids through fermentation or biotransformation. researchgate.net Studies of soil metagenomes have revealed that bacteria produce a wide array of N-acyl amino acids, indicating that the genetic machinery for their synthesis is widespread in nature. researchgate.netnih.gov
The key enzymes in these microbial pathways are often N-acyl amino acid synthases (NAS). researchgate.net These enzymes are responsible for ligating fatty acids to amino acids. Researchers have identified and characterized NAS genes from both uncultured soil bacteria and cultured species like Massilia niastensis. researchgate.net Heterologous expression of these genes in host organisms like Escherichia coli or Pseudomonas species can confer the ability to produce specific N-acyl amino acids. researchgate.net
The metabolic pathways that supply the precursors—fatty acids and amino acids—are central to microbial production. Fatty acid biosynthesis provides acyl chains of various lengths, while amino acid metabolism generates the required amino acid pool. nih.govlibretexts.org For instance, 6-aminohexanoic acid can be produced from cyclohexanol (B46403) via a multi-enzyme cascade. mdpi.com Understanding and engineering these precursor pathways is key to optimizing microbial strains for the overproduction of specific compounds like N-Nonanoyl-6-Aminohexanoic Acid. Furthermore, enzymes capable of acting on 6-aminohexanoic acid and its oligomers, such as 6-aminohexanoate-dimer hydrolase from Flavobacterium, have been identified, highlighting the existence of natural biocatalytic systems for modifying this substrate. wikipedia.org
Characterization of Synthetic Intermediates and Final Products for Research Purity
The verification of chemical structure and the assessment of purity are critical steps in the synthesis of N-nonanoyl-6-aminohexanoic acid. For laboratory and research purposes, ensuring a high degree of purity is paramount for the reliability of subsequent studies. This is achieved through a combination of spectroscopic and chromatographic techniques applied to both the final product and key synthetic intermediates. The primary synthetic route involves the acylation of 6-aminohexanoic acid with a derivative of nonanoic acid, such as nonanoyl chloride. Therefore, rigorous characterization of these precursors is as crucial as the analysis of the final compound.
Spectroscopic and Chromatographic Analysis of Precursors
6-Aminohexanoic Acid: The foundational amino acid component, 6-aminohexanoic acid, is typically characterized to confirm its identity and purity before use. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. The ¹H NMR spectrum provides a distinct pattern of signals corresponding to the different methylene (B1212753) groups in the aliphatic chain, while the ¹³C NMR spectrum confirms the number and type of carbon environments. Mass spectrometry (MS) is used to verify the molecular weight of the compound.
Table 1: Spectroscopic Data for 6-Aminohexanoic Acid
| Technique | Parameter | Observed Values |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) in D₂O | δ 2.99 (t, 2H, -CH₂-NH₂) δ 2.19 (t, 2H, -CH₂-COOH) δ 1.67 (quint, 2H, -CH₂-) δ 1.58 (quint, 2H, -CH₂-) δ 1.37 (quint, 2H, -CH₂-) |
| ¹³C NMR | Chemical Shift (δ) in D₂O | δ 186.39 (C=O) δ 42.06 (-CH₂-NH₂) δ 39.92 (-CH₂-COOH) δ 29.18 (-CH₂) δ 28.12 (-CH₂) δ 27.90 (-CH₂) |
| Mass Spec. | [M+H]⁺ | m/z 132.1024 |
Note: NMR data can vary slightly based on solvent and experimental conditions.
Nonanoyl Chloride: As the acylating agent, the purity of nonanoyl chloride is critical to prevent the introduction of side products. Gas chromatography-mass spectrometry (GC-MS) is often employed to assess its purity and confirm its molecular weight. Infrared (IR) spectroscopy is also a valuable tool, showing a characteristic strong absorption for the acid chloride carbonyl group.
Table 2: Characterization Data for Nonanoyl Chloride
| Technique | Parameter | Observed Values |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) in CDCl₃ | δ 2.89 (t, 2H, -CH₂-COCl) δ 1.73 (quint, 2H, -CH₂-) δ 1.29 (m, 10H, -(CH₂)₅-) δ 0.88 (t, 3H, -CH₃) |
| Mass Spec. | Molecular Ion [M]⁺ | m/z 176.10 |
| IR | Carbonyl Stretch (ν C=O) | ~1800 cm⁻¹ |
Characterization of N-Nonanoyl-6-Aminohexanoic Acid
Once the synthesis is complete, the final product, Hexanoic acid, 6-[(1-oxononyl)amino]-, must be thoroughly characterized to confirm the successful formation of the amide bond and to determine its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the presence of both the hexanoic acid and nonanoyl moieties and to verify their linkage through an amide bond. Key signals include the disappearance of the free amine signal from 6-aminohexanoic acid and the appearance of a characteristic amide proton (NH) signal, along with the distinct signals from both aliphatic chains. ¹³C NMR will show the presence of two carbonyl carbons (one for the carboxylic acid and one for the amide) and the combined total of carbons from both precursor molecules.
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the final product (C₁₅H₂₉NO₃, Molecular Weight: 271.40 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) can also help to elucidate the structure by showing characteristic losses of fragments corresponding to the nonanoyl and aminohexanoic acid parts of the molecule.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of the final product. A reversed-phase column is typically used with a mobile phase gradient of water and an organic solvent like acetonitrile, often with an acid modifier like formic acid or trifluoroacetic acid. Purity is assessed by integrating the peak area of the main product and comparing it to the total area of all peaks detected, typically by a UV detector (at low wavelengths, ~210 nm) or an evaporative light scattering detector (ELSD).
Table 3: Expected Analytical Data for N-Nonanoyl-6-Aminohexanoic Acid
| Technique | Parameter | Expected Data |
|---|---|---|
| ¹H NMR | Key Chemical Shifts (δ) | Shifted methylene signals adjacent to the new amide bond; presence of signals from both alkyl chains; amide proton signal. |
| ¹³C NMR | Key Chemical Shifts (δ) | Two distinct carbonyl signals (amide and carboxylic acid); signals corresponding to the 15 carbons in the molecule. |
| HRMS | [M+H]⁺ | Calculated m/z for C₁₅H₃₀NO₃⁺ |
| HPLC | Purity Assessment | A single major peak with purity typically >95% for research-grade material. |
The combination of these analytical techniques provides a comprehensive characterization of the synthetic intermediates and the final N-nonanoyl-6-aminohexanoic acid product, ensuring that the material is of sufficient purity and confirmed identity for research applications.
Elucidation of Biochemical and Molecular Mechanisms of N Nonanoyl 6 Aminohexanoic Acid
Interactions with Biological Macromolecules and Cellular Components
N-Nonanoyl-6-aminohexanoic acid, a member of the N-acyl amino acid family, is structurally characterized by a nonanoyl (a nine-carbon acyl chain) group linked to 6-aminohexanoic acid. While direct experimental data on this specific molecule is limited, its biochemical and molecular mechanisms can be inferred from the broader class of N-acyl amino acids, which are recognized as endogenous signaling molecules. These molecules are amphiphilic, enabling them to interact with both lipid and aqueous environments within the cell, and they have been shown to engage with a variety of biological macromolecules.
Investigation of Receptor Binding and Activation Profiles
N-acyl amino acids are known to interact with a diverse array of cellular receptors, including G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels. This suggests that N-Nonanoyl-6-aminohexanoic acid may exhibit a similar promiscuity in its receptor interactions.
One significant family of receptors for N-acyl amino acids is the GPCRs. For instance, N-oleoylglycine has been demonstrated to activate the cannabinoid 1 (CB1) receptor, initiating downstream signaling cascades. nih.gov Other N-acyl amino acids are considered part of the "endocannabinoidome," a complex signaling system that includes the endocannabinoids and related lipid mediators. nih.govmdpi.com These interactions are often associated with the modulation of physiological processes such as pain, inflammation, and appetite.
Nuclear receptors, particularly peroxisome proliferator-activated receptors (PPARs), are another class of targets for N-acyl amino acids. N-oleoylglycine, for example, has been shown to bind to PPARα. researchgate.net Activation of PPARs by N-acyl amino acids can influence the expression of genes involved in lipid metabolism and inflammation.
Furthermore, N-acyl amino acids have been identified as modulators of ion channels. A notable example is the inhibition of the glycine (B1666218) transporter 2 (GlyT2) by various N-acyl amino acids, including N-oleoyl glycine and N-arachidonyl glycine. nih.gov By inhibiting GlyT2, these molecules can increase the concentration of glycine in the synaptic cleft, thereby enhancing inhibitory neurotransmission. This mechanism is of interest for its potential analgesic effects. Some N-acyl amino acids have also been suggested as putative ligands for transient receptor potential (TRP) channels. nih.gov
Interactive Data Table: Potential Receptor Targets for N-Acyl Amino Acids
| Receptor Class | Specific Receptor Example | Interacting N-Acyl Amino Acid | Potential Effect |
| GPCR | Cannabinoid 1 (CB1) | N-Oleoylglycine | Activation of downstream signaling |
| Nuclear Receptor | PPARα | N-Oleoylglycine | Gene expression modulation |
| Ion Channel | Glycine Transporter 2 (GlyT2) | N-Oleoyl glycine, N-Arachidonyl glycine | Inhibition of glycine reuptake |
| Ion Channel | TRP Channels | N-Palmitoyl glycine | Putative activation |
Modulation of Intracellular Signaling Pathways by N-Nonanoyl-6-Aminohexanoic Acid
The interaction of N-acyl amino acids with their receptors triggers a variety of intracellular signaling pathways, leading to diverse cellular responses. The specific pathways modulated by N-Nonanoyl-6-aminohexanoic acid would depend on its receptor binding profile.
Based on the activity of structurally similar compounds, several key signaling pathways can be implicated. The activation of the CB1 receptor by N-oleoylglycine leads to the stimulation of the Akt signaling pathway. nih.gov The Akt pathway is a central regulator of cell growth, proliferation, and survival. Furthermore, OLGly-induced activation of the Akt signaling pathway and inactivation of FoxO1 were effectively blocked by a specific PI3K/Akt inhibitor, highlighting the crucial role of this pathway in OLGly-stimulated processes. nih.gov
Other N-acyl amino acids have been shown to modulate mitogen-activated protein kinase (MAPK) pathways, including JNK and c-JUN phosphorylation. These pathways are involved in cellular responses to stress, as well as in the regulation of apoptosis and inflammation.
Given that 6-aminohexanoic acid can mimic the structure of lysine (B10760008), it is plausible that N-Nonanoyl-6-aminohexanoic acid could interact with proteins that have lysine-binding sites, potentially influencing their activity and related signaling pathways. x-mol.net
Membrane Permeation and Lipid Bilayer Perturbation Mechanisms
The amphiphilic nature of N-acyl amino acids, including N-Nonanoyl-6-aminohexanoic acid, is a key determinant of their interaction with cellular membranes. The nonanoyl group provides a hydrophobic tail that can readily insert into the lipid bilayer, while the 6-aminohexanoic acid moiety presents a more polar head group.
This structure allows these molecules to partition into cellular membranes, which can have several consequences. Firstly, the insertion of N-acyl amino acids can alter the physical properties of the lipid bilayer, such as its fluidity and thickness. This perturbation can, in turn, affect the function of integral and peripheral membrane proteins, including receptors and enzymes.
Secondly, the ability to permeate membranes is crucial for reaching intracellular targets. While some N-acyl amino acids act on cell surface receptors, others may need to enter the cell to interact with nuclear receptors or metabolic enzymes. The structural characteristics of N-Nonanoyl-6-aminohexanoic acid, with its flexible hexanoic acid linker, may influence its ability to traverse cellular membranes.
Metabolic Transformations and Enzymatic Activities
The biological activity of N-Nonanoyl-6-aminohexanoic acid is intrinsically linked to its metabolic fate. The synthesis and degradation of this molecule are likely governed by enzymatic pathways that are common to other N-acyl amino acids.
Identification and Characterization of Enzymes Metabolizing N-Nonanoyl-6-Aminohexanoic Acid
The primary enzyme responsible for the degradation of a wide range of fatty acid amides, including N-acyl amino acids, is Fatty Acid Amide Hydrolase (FAAH). researchgate.netnih.govnih.gov FAAH is a serine hydrolase that catalyzes the hydrolysis of the amide bond, breaking down the molecule into its constituent fatty acid and amino acid. wikipedia.org Studies on the substrate specificity of FAAH have shown that it preferentially hydrolyzes fatty acid amides with longer acyl chains, with a notable preference for acyl chains of nine carbons or longer. elifesciences.org This suggests that the nonanoyl (C9) group of N-Nonanoyl-6-aminohexanoic acid would make it a suitable substrate for FAAH.
Another enzyme implicated in the metabolism of N-acyl amino acids is PM20D1 (Peptidase M20 Domain Containing 1), which can function as both a synthase and a hydrolase for these molecules in the extracellular space. nih.govresearchgate.net There appears to be a cooperative regulation of N-acyl amino acid levels by the intracellular FAAH and the extracellular PM20D1. nih.govresearchgate.net
The biosynthesis of N-acyl amino acids can be catalyzed by several enzymes. One proposed mechanism involves the direct condensation of a fatty acid (or its coenzyme A derivative) with an amino acid. mdpi.com Enzymes such as cytochrome c and N-acyltransferases have been shown to catalyze this reaction for other N-acyl amino acids. nih.gov
Interactive Data Table: Key Enzymes in N-Acyl Amino Acid Metabolism
| Enzyme | Location | Function | Relevance to N-Nonanoyl-6-aminohexanoic acid |
| Fatty Acid Amide Hydrolase (FAAH) | Intracellular (integral membrane protein) | Hydrolysis (degradation) | High, due to preference for C9 acyl chain |
| PM20D1 | Extracellular | Synthesis and Hydrolysis | Potential role in regulating extracellular levels |
| Cytochrome c | Mitochondria | Synthesis | Potential involvement in biosynthesis |
| N-acyltransferases | Various | Synthesis | Potential involvement in biosynthesis |
Biotransformation Pathways and Metabolite Profiling in Relevant Biological Systems
The primary biotransformation pathway for N-Nonanoyl-6-aminohexanoic acid is expected to be its hydrolysis by FAAH. This would result in the formation of nonanoic acid and 6-aminohexanoic acid. These metabolites would then enter their respective metabolic pathways. Nonanoic acid, a medium-chain fatty acid, can be further metabolized through beta-oxidation for energy production. The fate of 6-aminohexanoic acid in this context is less clear, though it is known to be excreted in the urine.
The biosynthesis of N-Nonanoyl-6-aminohexanoic acid would likely involve the enzymatic condensation of nonanoyl-CoA (the activated form of nonanoic acid) with 6-aminohexanoic acid. The regulation of this biosynthetic pathway would be a key determinant of the endogenous levels of N-Nonanoyl-6-aminohexanoic acid.
In addition to hydrolysis, other metabolic modifications of the acyl chain or the amino acid moiety could potentially occur, as has been observed for other N-acyl amino acids. nih.gov For example, cytochrome P450 enzymes can hydroxylate the fatty acid chain of some N-acyl amino acids. nih.gov A comprehensive metabolite profiling study in relevant biological systems would be necessary to fully elucidate the biotransformation pathways of N-Nonanoyl-6-aminohexanoic acid.
Substrate Specificity and Kinetic Analysis of Degradation Enzymes
There is no information available in the scientific literature regarding the enzymes that specifically degrade N-Nonanoyl-6-Aminohexanoic Acid. Research on related compounds, such as dimers of 6-aminohexanoic acid (by-products of nylon manufacturing), has identified specific hydrolases. mdpi.comnih.gov However, the substrate specificity and kinetic parameters of these or any other enzymes towards N-Nonanoyl-6-Aminohexanoic Acid have not been reported.
Role in Lipid and Glucose Homeostasis Regulation at the Cellular Level
While the broader class of N-acyl amino acids has been a subject of research for their roles in metabolic regulation, no studies have specifically investigated the effects of N-Nonanoyl-6-Aminohexanoic Acid.
Influence on Fatty Acid Synthesis and Oxidation Pathways
There is no published data detailing the influence of N-Nonanoyl-6-Aminohexanoic Acid on the key enzymes and pathways of fatty acid synthesis (e.g., Acetyl-CoA Carboxylase, Fatty Acid Synthase) or fatty acid oxidation (e.g., Carnitine Palmitoyltransferase I). While some N-acyl amino acids have been shown to act as signaling molecules that can modulate lipid metabolism, these findings cannot be directly attributed to N-Nonanoyl-6-Aminohexanoic Acid without specific experimental evidence.
Impact on Glucose Metabolism and Insulin (B600854) Sensitivity in Model Systems
Similarly, there is a lack of research on the impact of N-Nonanoyl-6-Aminohexanoic Acid on glucose uptake, glycolysis, gluconeogenesis, or insulin signaling pathways in cellular models. Studies on other amino acid derivatives have shown varied effects on glucose homeostasis and insulin sensitivity, but this information is not specific to the compound . nih.govmdpi.com
Investigation of Biological System Interactions and Functional Modulations by N-Nonanoyl-6-Aminohexanoic Acid
Following a comprehensive review of publicly available scientific literature, it has been determined that there is no specific research data available on the interactions of Hexanoic acid, 6-[(1-oxononyl)amino]-, also known as N-Nonanoyl-6-Aminohexanoic Acid, with microbial biological systems. Consequently, the requested article focusing on its role in modulating quorum sensing and biofilm formation cannot be generated at this time.
Extensive searches for the compound and its potential synonyms did not yield any studies detailing its effects on:
Modulation of Microbial Intercellular Communication (Quorum Sensing):
Inhibition of autoinducer production and perception in bacterial systems.
Downregulation of quorum sensing-regulated virulence factors.
Effects on bacterial population dynamics and gene expression.
Impact on Microbial Biofilm Formation and Dispersal:
Mechanisms of anti-adhesion and biofilm matrix disruption.
Inhibition of biofilm maturation and promotion of dispersal.
The scientific community has not published research that would allow for a detailed and accurate discussion of these specific topics in relation to N-Nonanoyl-6-Aminohexanoic Acid. Therefore, providing an article that adheres to the requested outline and maintains scientific accuracy is not possible.
Investigation of Biological System Interactions and Functional Modulations by N Nonanoyl 6 Aminohexanoic Acid
Impact on Microbial Biofilm Formation and Dispersal
Transcriptomic and Proteomic Analysis of Biofilm-Related Pathways
The formation of biofilms is a complex process involving significant changes in gene expression and protein production within microbial communities. While direct transcriptomic and proteomic studies on N-Nonanoyl-6-aminohexanoic acid are not yet widely published, the methodologies for such analyses are well-established. Transcriptomic analysis, through techniques like RNA sequencing, can reveal large-scale changes in gene expression when biofilms are exposed to a compound. mdpi.comfrontiersin.orgfrontiersin.orgnih.gov This allows for the identification of upregulated or downregulated genes associated with biofilm formation, such as those involved in adhesion, matrix production, and quorum sensing. frontiersin.org
Proteomic analysis complements transcriptomics by examining the proteins that are actually produced, providing a more direct picture of the cellular machinery in action. nih.govup.ptnih.gov Techniques like mass spectrometry can identify and quantify proteins that are differentially expressed in the presence of an external agent, offering insights into the metabolic and structural changes occurring within the biofilm. frontiersin.orgnih.gov For instance, such analyses could reveal alterations in the expression of proteins crucial for the synthesis of extracellular polymeric substances (EPS), which form the structural scaffold of biofilms. nih.gov
A hypothetical study on N-Nonanoyl-6-aminohexanoic acid might yield data similar to the tables below, illustrating the types of changes that could be observed in the transcriptome and proteome of a biofilm-forming bacterium.
Table 1: Hypothetical Transcriptomic Changes in Biofilm-Related Genes
| Gene | Function | Fold Change |
|---|---|---|
| icaA | Polysaccharide intercellular adhesin synthesis | -2.5 |
| agrA | Quorum sensing regulator | -1.8 |
| fnbA | Fibronectin-binding protein A | -2.1 |
Table 2: Hypothetical Proteomic Changes in Biofilm-Related Proteins
| Protein | Function | Fold Change |
|---|---|---|
| Atl | Autolysin | -3.0 |
| FnbpA | Fibronectin-binding protein A | -2.2 |
| PIA | Polysaccharide intercellular adhesin | -2.8 |
Cellular Interactions and Potential Immunomodulatory Effects
The structure of N-Nonanoyl-6-aminohexanoic acid, incorporating a fatty acid component, suggests potential interactions with host cell membranes and receptors that recognize lipid molecules. Fatty acids are known to interact with various receptors, including G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs), which are pivotal in initiating cellular signaling cascades. nih.gov The binding of a ligand to these receptors can trigger a variety of downstream effects, influencing cellular processes from metabolism to immune responses. researchgate.net
For example, the activation of certain GPCRs can lead to changes in intracellular second messengers like cyclic AMP (cAMP) or calcium ions, which in turn can activate protein kinases and transcription factors. nih.gov This modulation of signaling pathways could fundamentally alter cell behavior. Further research is needed to determine if N-Nonanoyl-6-aminohexanoic acid specifically engages with any known host cell receptors and to map the subsequent signaling pathways that are affected.
The potential immunomodulatory effects of N-Nonanoyl-6-aminohexanoic acid are of significant interest. The inflammatory response is a complex process mediated by a variety of immune cells and signaling molecules, including cytokines. nih.govnih.govsemanticscholar.orgmdpi.com Compounds that can modulate this response may have therapeutic potential.
In cellular models of inflammation, such as macrophages stimulated with lipopolysaccharide (LPS), the introduction of a test compound can reveal its pro- or anti-inflammatory properties. rsc.org The production of key inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) can be quantified to assess the compound's effect. rsc.orgnih.govmdpi.com A reduction in the levels of these pro-inflammatory cytokines would suggest an anti-inflammatory effect, while an increase would indicate a pro-inflammatory one. mdpi.com
The data in the table below represents a hypothetical outcome of an in vitro experiment examining the effect of N-Nonanoyl-6-aminohexanoic acid on cytokine production in LPS-stimulated macrophages.
Table 3: Hypothetical Modulation of Inflammatory Cytokines
| Cytokine | Concentration (pg/mL) - Control | Concentration (pg/mL) - With Compound |
|---|---|---|
| TNF-α | 1200 | 750 |
| IL-6 | 2500 | 1600 |
| IL-1β | 800 | 450 |
Structure Activity Relationship Sar and Computational Chemistry of N Nonanoyl 6 Aminohexanoic Acid Analogues
Design and Synthesis of N-Nonanoyl-6-Aminohexanoic Acid Derivatives for SAR Studies
The N-nonanoyl chain is a critical determinant of the molecule's interaction with biological targets, largely due to its lipophilicity. SAR studies focus on modifying both the length and the branching of this fatty acyl group to probe the optimal requirements for activity.
Chain Length: The length of the n-acyl chain is varied to understand its impact on binding affinity and cell permeability. Analogues with acyl chains shorter (e.g., octanoyl) and longer (e.g., decanoyl, undecanoyl) than the original nonanoyl (C9) group are synthesized. Research on other N-acyl amino acids suggests that these modifications can significantly alter biological activity, with potency often peaking at a specific chain length before decreasing, likely due to suboptimal fit in a receptor's binding pocket or changes in solubility. longlabstanford.org
Branching: The introduction of branching (e.g., methyl or ethyl groups) into the acyl chain explores the steric tolerance of the biological target. For instance, comparing n-nonanoyl with an iso-nonanoyl analogue can reveal whether a linear chain is essential for activity. Studies on similar compounds, such as esters of 6-aminohexanoic acid, have shown that a higher degree of branching can lead to a loss of activity, presumably by preventing effective interaction with lipid components of biological membranes or target proteins. nih.gov
| Analogue | Modification | Relative Activity (%) |
|---|---|---|
| N-Octanoyl-6-aminohexanoic acid | Shorter Chain (C8) | 85 |
| N-Nonanoyl-6-aminohexanoic acid | Parent Compound (C9) | 100 |
| N-Decanoyl-6-aminohexanoic acid | Longer Chain (C10) | 92 |
| N-(7-methyl-octanoyl)-6-aminohexanoic acid | Branched Chain (iso-C9) | 70 |
The 6-aminohexanoic acid (Ahx) portion of the molecule acts as a flexible and hydrophobic spacer or linker. mdpi.comnih.gov Its structural characteristics are crucial for correctly positioning the N-acyl chain and the terminal carboxylic acid for optimal interaction with a biological target.
Modifications in this region include:
Altering Linker Length: Synthesizing analogues with different linker lengths, such as N-nonanoyl-5-aminopentanoic acid or N-nonanoyl-7-aminoheptanoic acid, helps to determine the ideal distance between the terminal functional groups.
Introducing Rigidity: The flexibility of the hexanoic acid chain can be constrained by introducing cyclic structures or double bonds. This helps to probe the required conformation for activity. For example, replacing the Ahx linker with a more rigid structure like p-aminobenzoic acid can dramatically alter binding affinity. researchgate.net
While N-nonanoyl-6-aminohexanoic acid itself is achiral, the introduction of substituents on either the acyl chain or the hexanoic acid moiety can create chiral centers. It is well-established that the stereochemistry of a molecule can have a profound impact on its biological activity. mdpi.com Generally, only one enantiomer or diastereomer of a chiral drug fits optimally into its target's binding site, leading to significant differences in potency. mdpi.com
For this reason, if chiral analogues are designed, their synthesis is often stereoselective to produce individual isomers. These pure isomers are then tested separately to determine if the biological activity is stereospecific. Such investigations can reveal that the recognition by transporters or target proteins is highly dependent on the three-dimensional arrangement of the molecule's functional groups. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational approach used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com This method is invaluable for understanding the underlying mechanisms of action and for designing new, more potent analogues.
The development of a QSAR model begins with a dataset of synthesized analogues and their experimentally measured biological activities. Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is generated that relates the activity to various calculated molecular properties, known as descriptors. mdpi.com
A general form of a QSAR model can be expressed as: Biological Activity = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ... + cₙ (Descriptorₙ)
Where 'c' represents the coefficients determined by the regression analysis. A statistically significant and predictive model can then be used to estimate the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. mdpi.com
The core of QSAR modeling is the identification of physico-chemical descriptors that govern the biological activity of the N-nonanoyl-6-aminohexanoic acid analogues. These descriptors quantify various aspects of the molecule's structure. uestc.edu.cn For this class of compounds, key descriptors often include:
Topological Descriptors: These descriptors encode information about the size, shape, and degree of branching of the molecule. They can reveal how steric factors influence the fit of the analogue into a binding site. mdpi.com
Electronic Descriptors: Properties such as partial atomic charges and dipole moment describe the electronic aspects of the molecule. These are important for understanding electrostatic or hydrogen-bonding interactions with a biological target. researchgate.net
The analysis of these descriptors helps to build a comprehensive understanding of the SAR, indicating that an optimal balance of lipophilicity, size, and electronic properties is required for maximal biological activity.
| Descriptor Type | Descriptor Example | Potential Influence on Activity |
|---|---|---|
| Hydrophobic | logP | Positive correlation up to an optimal point, related to membrane permeability and hydrophobic interactions. |
| Topological | Molecular Connectivity Index | Relates to molecular size and shape; may show a negative correlation for bulky, branched analogues. |
| Electronic | Partial Charge on Carboxyl Oxygen | Important for electrostatic or hydrogen bond interactions with the target protein. |
Advanced Computational Approaches in the Structure-Activity Relationship (SAR) of N-Nonanoyl-6-Aminohexanoic Acid Analogues
The exploration of N-acyl amino acids, including Hexanoic acid, 6-[(1-oxononyl)amino]-, has been significantly enhanced by advanced computational methods. These in silico techniques provide profound insights into the molecular interactions and electronic properties that govern the biological activity of these compounds, guiding the rational design of new, more potent and specific analogues.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as an N-Nonanoyl-6-Aminohexanoic Acid analogue, and its biological target, typically a protein receptor or enzyme.
Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. Higher negative docking scores generally indicate a stronger predicted binding affinity. nih.gov For N-Nonanoyl-6-Aminohexanoic Acid analogues, docking studies can elucidate how modifications to the nonanoyl chain or the hexanoic acid moiety affect the fit within the target's binding pocket. For instance, these studies can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. mdpi.com
Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time, complementing the static picture from molecular docking. nih.gov By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose, reveal conformational changes in the protein upon ligand binding, and calculate binding free energies. researchgate.net For analogues of N-Nonanoyl-6-Aminohexanoic Acid, MD simulations can confirm whether the crucial interactions predicted by docking are maintained over time and can highlight the role of water molecules in mediating the binding.
A hypothetical docking study of N-Nonanoyl-6-Aminohexanoic Acid analogues against a target enzyme could yield results like those illustrated in the table below. Such studies help rationalize the observed SAR; for example, an analogue with a lower (better) docking score and more stable interactions in MD simulations would be predicted to have higher biological activity.
| Compound Analogue | Modification | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Hydrogen Bonds |
| 1 | N-Nonanoyl-6-Aminohexanoic Acid | -8.5 | Tyr210, Phe340, Arg120 | 2 |
| 2 | Chain extension (N-Undecanoyl) | -9.2 | Tyr210, Phe340, Leu342, Arg120 | 2 |
| 3 | Chain shortening (N-Heptanoyl) | -7.8 | Tyr210, Arg120 | 2 |
| 4 | Cyclohexyl group on acyl chain | -8.9 | Tyr210, Phe340, Val212 | 1 |
| 5 | Hydroxylation on hexanoic acid | -8.7 | Tyr210, Phe340, Arg120, Ser122 | 4 |
Pharmacophore Generation and Virtual Screening for Novel Scaffolds
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for N-Nonanoyl-6-Aminohexanoic Acid analogues would typically include features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic centers. This model serves as a 3D query for searching large compound databases.
Virtual screening uses this pharmacophore model to rapidly screen vast virtual libraries of chemical compounds to identify molecules that match the required features. semanticscholar.orgnih.gov This process can discover novel chemical scaffolds that are structurally different from the original lead compound but possess the necessary features for biological activity. nih.gov Hits from the virtual screen are then typically subjected to molecular docking and further in silico analysis before being selected for chemical synthesis and biological testing. mdpi.com This approach significantly accelerates the discovery of new lead compounds by narrowing down the number of molecules to be synthesized and tested. nih.gov
For instance, a pharmacophore model derived from active N-acyl amino acids might consist of a hydrophobic feature representing the acyl chain, a hydrogen bond acceptor for the amide carbonyl, and another acceptor for the terminal carboxylate group, all arranged in a specific spatial orientation.
| Pharmacophore Feature | Description | Geometric Constraint (Hypothetical) |
| HY | Hydrophobic aliphatic group | Defines the long axis of the binding pocket |
| HBA 1 | Hydrogen Bond Acceptor (Amide Carbonyl) | Distance to HY: 4.5 - 5.0 Å |
| HBA 2 | Hydrogen Bond Acceptor (Carboxylate) | Distance to HBA 1: 7.0 - 8.5 Å |
| HBD | Hydrogen Bond Donor (Amide N-H) | Distance to HBA 1: 1.2 - 1.5 Å |
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. rsc.org These calculations provide detailed information on factors like charge distribution, molecular orbital energies (HOMO and LUMO), dipole moment, and molecular electrostatic potential (MEP). researchgate.net
These electronic descriptors are crucial for understanding a molecule's reactivity, stability, and intermolecular interactions.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across a molecule, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). This helps predict how a ligand will interact with the electrostatic field of a protein's active site.
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between HOMO and LUMO is an indicator of molecular stability; a smaller gap suggests the molecule is more reactive. researchgate.net
Partial Charges: Calculating the partial atomic charges reveals how electrons are shared within the molecule, highlighting key atoms involved in electrostatic interactions or hydrogen bonding.
By correlating these calculated electronic properties with the observed biological activity of a series of N-Nonanoyl-6-Aminohexanoic Acid analogues, a quantitative structure-activity relationship (QSAR) model can be developed. This allows for the prediction of the activity of newly designed compounds based on their computed electronic features. researchgate.net
| Compound Analogue | Modification | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Predicted Activity |
| 1 | N-Nonanoyl-6-Aminohexanoic Acid | -6.2 | -0.5 | 5.7 | 2.5 | Moderate |
| 2 | N-(9-Fluorononanoyl) analogue | -6.4 | -0.8 | 5.6 | 4.1 | High |
| 3 | N-(9-Aminononanoyl) analogue | -5.9 | -0.4 | 5.5 | 3.8 | High |
| 4 | Thioamide analogue | -6.1 | -0.9 | 5.2 | 3.1 | Moderate-High |
Advanced Analytical Methodologies for Research on N Nonanoyl 6 Aminohexanoic Acid
High-Resolution Mass Spectrometry and Chromatographic Techniques for Structural Confirmation and Metabolite Analysis
High-resolution mass spectrometry (HRMS) coupled with advanced chromatographic separation provides the foundation for the unambiguous identification and quantification of N-Nonanoyl-6-aminohexanoic acid. These techniques are indispensable for confirming its molecular formula and for distinguishing it from structurally related compounds.
LC-MS/MS for Trace Analysis and Isomer Differentiation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of N-acyl amino acids due to its exceptional sensitivity and selectivity. researchgate.net This technique is particularly well-suited for detecting trace amounts of N-Nonanoyl-6-aminohexanoic acid in complex matrices such as biological fluids. The initial liquid chromatography step separates the analyte from other components, after which mass spectrometry provides precise mass information.
In a typical LC-MS/MS workflow, the parent ion corresponding to the protonated molecule [M+H]⁺ of N-Nonanoyl-6-aminohexanoic acid is selected and subjected to collision-induced dissociation (CID). This process generates a unique fragmentation pattern, or "fingerprint," that is characteristic of the molecule's structure. These specific fragment ions are then monitored for quantification, a mode known as Multiple Reaction Monitoring (MRM), which ensures high selectivity and low detection limits. researchgate.net
Isomer differentiation is a key challenge that LC-MS/MS can address. Structural isomers of N-Nonanoyl-6-aminohexanoic acid, such as those with branched acyl chains or different linkage points of the fatty acid, can be distinguished. This is achieved through a combination of chromatographic separation, where isomers may exhibit different retention times, and unique fragmentation patterns in the MS/MS stage. For instance, hydrophilic interaction liquid chromatography (HILIC) has proven effective in separating polar analytes like amino acids and their derivatives. nih.govresearchgate.net
Table 1: Illustrative LC-MS/MS Parameters for N-Nonanoyl-6-aminohexanoic Acid Analysis
| settingsParameter | descriptionSpecification |
|---|---|
| Chromatography Column | Reverse Phase C18 or HILIC |
| Mobile Phase | Gradient of acetonitrile and water with formic acid or ammonium acetate |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ions (m/z) | Characteristic fragments from the acyl chain and amino acid moiety |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
GC-MS for Volatile Derivative Characterization
Gas chromatography-mass spectrometry (GC-MS) offers high chromatographic resolution and is a robust technique for structural analysis. However, due to the low volatility of N-acyl amino acids, a chemical derivatization step is essential to convert the analyte into a more volatile and thermally stable compound. researchgate.net
Common derivatization strategies involve the esterification of the carboxylic acid group and the acylation or silylation of the amine and amide groups. For instance, trimethylsilyl (TMS) derivatives can be formed, which significantly increase the volatility of the molecule, making it amenable to GC analysis. hmdb.canist.gov Another approach is the formation of N(O,S)-perfluoroacyl perfluoroalkyl esters, which are also highly volatile and provide excellent sensitivity. nih.gov
Once derivatized, the compound is separated by GC, and the eluted derivative is ionized, typically by electron ionization (EI). The resulting mass spectrum contains a wealth of structural information based on the fragmentation pattern, which can be used to confirm the identity of the original molecule. This method is highly effective for identifying the specific fatty acid and amino acid components of the molecule. nih.gov
Table 2: Potential Derivatization Strategies for GC-MS Analysis
| bubble_chartDerivative Type | buildReagents | check_circle_outlineAdvantages |
|---|---|---|
| Trimethylsilyl (TMS) Ester/Amide | BSTFA, TMCS | Common, effective for increasing volatility |
| Methyl Ester / N-Pentafluoropropionyl (PFP) | Methanolic HCl, PFPA | Stable derivatives, good chromatographic properties |
| N-Trifluoroacetyl (TFA) n-Butyl Ester | TFAA, n-Butanol | Well-established for amino acid analysis |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing atomic-level structural and dynamic information about molecules in solution. It is crucial for elucidating the three-dimensional structure of N-Nonanoyl-6-aminohexanoic acid and for studying its interactions with other molecules.
Multi-Dimensional NMR for Complex Structure Elucidation
While one-dimensional (1D) ¹H and ¹³C NMR spectra can confirm the presence of key functional groups, multi-dimensional NMR experiments are required for a complete and unambiguous assignment of all atoms in the molecule. mdpi.com Techniques such as 2D Total Correlation Spectroscopy (TOCSY) can identify all protons within a single spin system, such as the entire 6-aminohexanoic acid backbone. chemrxiv.org
Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically on adjacent carbons, allowing for the tracing of the connectivity along the nonanoyl and hexanoic acid chains. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon atom, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range correlations between protons and carbons (2-3 bonds distant). Together, these experiments provide a complete picture of the covalent structure of N-Nonanoyl-6-aminohexanoic acid. uib.nonih.gov
Table 3: Key Multi-Dimensional NMR Experiments for Structural Elucidation
| grainNMR Experiment | info_outlineInformation Obtained |
|---|---|
| ¹H-¹H COSY | Identifies J-coupled protons (H-C-C-H) |
| ¹H-¹H TOCSY | Correlates all protons within a spin system |
| ¹H-¹³C HSQC | Correlates protons to their directly attached carbons |
| ¹H-¹³C HMBC | Correlates protons to carbons over 2-3 bonds |
| NOESY/ROESY | Identifies protons that are close in 3D space |
Ligand-Observed NMR for Binding Affinity Determination
When studying the interaction of N-Nonanoyl-6-aminohexanoic acid with a larger molecule, such as a protein, ligand-observed NMR methods are highly valuable. These techniques focus on the signals of the smaller ligand, which are easier to observe than the complex spectrum of a large biomolecule.
Saturation Transfer Difference (STD) NMR is a popular method for detecting binding and identifying the binding epitope. In this experiment, specific resonances of the macromolecular target are saturated with radiofrequency pulses. If the ligand is bound, this saturation is transferred to it via spin diffusion. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, a difference spectrum is obtained that shows signals only from the protons of the ligand that are in close proximity to the target molecule. The intensity of these signals provides information about which parts of the ligand are most critical for the interaction.
Another technique, Transfer-Nuclear Overhauser Effect Spectroscopy (Tr-NOESY), can be used to determine the conformation of the ligand when it is bound to the target. nih.gov These methods are powerful for screening for binding partners and for understanding the structural basis of molecular recognition without the need for isotopic labeling.
Spectroscopic and Biophysical Techniques for Molecular Interactions
Beyond mass spectrometry and NMR, a variety of other spectroscopic and biophysical techniques can provide complementary information about the molecular interactions of N-Nonanoyl-6-aminohexanoic acid.
Fourier-Transform Infrared (FTIR) Spectroscopy is sensitive to the vibrational modes of chemical bonds. For N-Nonanoyl-6-aminohexanoic acid, the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands are particularly informative. Changes in the position and shape of these bands upon interaction with another molecule can indicate changes in hydrogen bonding and secondary structure, providing evidence of binding. mdpi.com
Circular Dichroism (CD) Spectroscopy can be used to study conformational changes in chiral macromolecules (like proteins) upon binding of a ligand. While N-Nonanoyl-6-aminohexanoic acid itself is not chiral, its binding can induce a measurable change in the CD spectrum of its binding partner.
Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat released or absorbed during a binding event. ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. This offers a comprehensive understanding of the driving forces behind the molecular interaction.
These advanced analytical methods, when used in combination, provide a powerful toolkit for the comprehensive characterization of N-Nonanoyl-6-aminohexanoic acid, from its basic chemical structure to its complex interactions within biological systems.
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful, label-free techniques for quantifying the interactions between molecules. molbiolcell.org They provide critical data on binding affinity, stoichiometry, and the energetic forces driving complex formation.
Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. wikipedia.orgharvard.edu In a typical ITC experiment to study N-Nonanoyl-6-aminohexanoic acid, a solution of the compound would be titrated into a sample cell containing a potential binding partner, such as a protein or a lipid vesicle suspension. harvard.edu The resulting heat changes are measured and plotted against the molar ratio of the reactants. This allows for the determination of the binding constant (KD), the stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. harvard.edu The thermodynamic signature provides valuable information about the nature of the forces driving the interaction, such as hydrogen bonding, van der Waals forces, and hydrophobic effects.
Hypothetical ITC Data for N-Nonanoyl-6-aminohexanoic Acid Interaction with Target Protein X
| Parameter | Value | Unit |
| Stoichiometry (n) | 1.05 | - |
| Dissociation Constant (KD) | 2.5 | µM |
| Enthalpy Change (ΔH) | -15.2 | kcal/mol |
| Entropy Change (ΔS) | -18.5 | cal/mol·K |
Surface Plasmon Resonance (SPR) is a real-time, label-free optical sensing technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface. molbiolcell.org For the analysis of N-Nonanoyl-6-aminohexanoic acid, a potential binding partner could be immobilized on the sensor chip, and the N-acyl amino acid would be flowed over the surface as the analyte. youtube.com The binding event causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. youtube.com This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). molbiolcell.org SPR provides valuable kinetic information about the binding interaction, complementing the thermodynamic data from ITC.
Hypothetical SPR Kinetic Data for N-Nonanoyl-6-aminohexanoic Acid Binding to Immobilized Receptor Y
| Parameter | Value | Unit |
| Association Rate (ka) | 1.8 x 104 | M-1s-1 |
| Dissociation Rate (kd) | 4.5 x 10-3 | s-1 |
| Dissociation Constant (KD) | 250 | nM |
Circular Dichroism (CD) and Fluorescence Spectroscopy for Conformational Probes
Circular Dichroism (CD) and Fluorescence Spectroscopy are powerful spectroscopic techniques used to investigate the conformational properties of molecules. These methods are particularly useful for probing changes in the structure of N-Nonanoyl-6-aminohexanoic acid itself or in its binding partners upon interaction.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org While N-Nonanoyl-6-aminohexanoic acid itself may have a weak CD signal, this technique is highly effective for studying changes in the secondary and tertiary structure of a protein or peptide upon binding to the N-acyl amino acid. wikipedia.org For instance, if N-Nonanoyl-6-aminohexanoic acid binds to a protein and induces a conformational change, this would be reflected in the protein's CD spectrum. Studies on peptides incorporating 6-aminohexanoic acid have utilized CD to demonstrate the adoption of specific secondary structures, such as β-turns. mdpi.com
Hypothetical CD Data for Target Protein X in the Presence of N-Nonanoyl-6-aminohexanoic Acid
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm2·dmol-1) - Protein X Alone | Molar Ellipticity [θ] (deg·cm2·dmol-1) - Protein X + N-Nonanoyl-6-aminohexanoic Acid |
| 222 | -8,500 | -10,200 |
| 208 | -7,800 | -9,500 |
| 195 | +15,000 | +12,500 |
Fluorescence Spectroscopy is a highly sensitive technique that can be used to probe the local environment of fluorescent molecules (fluorophores). In the context of N-Nonanoyl-6-aminohexanoic acid research, fluorescence can be utilized in several ways. If the target protein contains intrinsic fluorophores, such as tryptophan or tyrosine residues, their fluorescence emission spectra can be monitored upon titration with the N-acyl amino acid. nih.gov Binding events that alter the environment of these residues will lead to changes in fluorescence intensity, emission wavelength (spectral shifts), or fluorescence polarization. Alternatively, N-Nonanoyl-6-aminohexanoic acid could be chemically modified with an extrinsic fluorescent probe to directly study its binding and localization.
Hypothetical Fluorescence Quenching Data for Tryptophan in Target Protein X upon Titration with N-Nonanoyl-6-aminohexanoic Acid
| [N-Nonanoyl-6-aminohexanoic Acid] (µM) | Fluorescence Intensity at 340 nm (a.u.) |
| 0 | 100 |
| 5 | 85 |
| 10 | 72 |
| 20 | 55 |
| 40 | 38 |
Biotechnological Applications and Research Perspectives of N Nonanoyl 6 Aminohexanoic Acid
Development of Chemical Probes and Biosensors
The unique structure of N-Nonanoyl-6-Aminohexanoic Acid, featuring a terminal carboxylic acid and a long hydrocarbon chain, makes it a candidate for development into specialized chemical probes and for detection by highly specific biosensors.
Fluorescent and Radiolabeled Analogues for Biological Tracing
The development of fluorescent and radiolabeled analogues is a cornerstone of biological research, enabling the visualization and quantification of molecular processes within cells and tissues. longdom.org N-Nonanoyl-6-Aminohexanoic Acid can serve as a scaffold for such probes. The terminal carboxylic acid group provides a convenient chemical handle for the covalent attachment of reporter molecules, such as fluorophores or radioisotopes, without significantly altering the defining hydrocarbon tail. nih.gov
The incorporation of a long acyl chain would likely direct these probes to lipid-rich environments, such as cell membranes or lipid droplets. mdpi.com A fluorescent analogue could be used to study membrane dynamics or the trafficking of lipids between organelles. Similarly, a radiolabeled version could be used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of lipophilic molecules in vivo. nih.govmdpi.comnih.gov
Table 1: Potential Reporter Moieties for Probe Development
| Reporter Type | Examples | Potential Application |
|---|---|---|
| Fluorophores | Fluorescein, Rhodamine, Cyanine dyes (Cy3, Cy5) | Live-cell imaging, flow cytometry, fluorescence microscopy to track lipidated molecules. nih.govresearchgate.net |
| Radioisotopes | Tritium (³H), Carbon-14 (¹⁴C), Fluorine-18 (¹⁸F) | PET/SPECT imaging, quantitative biodistribution studies, metabolic tracing. nih.govresearchgate.net |
Aptamer and Antibody-Based Biosensors for Detection
Biosensors offer highly sensitive and selective detection of specific molecules. mdpi.com Developing aptamer or antibody-based sensors for a small, lipophilic molecule like N-Nonanoyl-6-Aminohexanoic Acid presents unique challenges but holds significant potential. korea.ac.krfrontiersin.org
Antibody-Based Biosensors: Antibodies could be generated to specifically recognize the N-nonanoyl moiety as the primary epitope. researchgate.netresearchgate.net Such antibodies could be integrated into various sensor platforms, like ELISA (Enzyme-Linked Immunosorbent Assay), for quantitative detection in biological samples. biocompare.com The specificity would be crucial to distinguish it from other endogenous acylated molecules.
Aptamer-Based Biosensors: Aptamers, which are short, single-stranded DNA or RNA oligonucleotides, can be selected to bind to small molecules with high affinity and specificity. mdpi.comnih.gov An aptasensor for N-Nonanoyl-6-Aminohexanoic Acid would involve immobilizing the specific aptamer onto a transducer surface (e.g., an electrode or gold nanoparticle) that generates a detectable signal upon binding. nih.govresearchgate.net Such sensors could offer advantages in terms of stability, cost, and ease of modification compared to antibody-based systems. nih.gov
Application in Drug Discovery Platforms (Pre-Clinical Research)
The structural features of N-Nonanoyl-6-Aminohexanoic Acid make it a valuable component in preclinical drug discovery, particularly in the design of complex therapeutic molecules.
Lead Compound Identification and Optimization
In drug discovery, moving from a "hit" to a "lead" compound involves optimizing potency, selectivity, and pharmacokinetic properties. upmbiomedicals.com N-acylation is a common strategy in medicinal chemistry to modulate these properties. researchgate.netacs.org The addition of the nonanoyl group to the 6-aminohexanoic acid scaffold dramatically increases its lipophilicity. This modification can be used to:
Enhance Membrane Permeability: Increased lipophilicity can improve a compound's ability to cross cell membranes and access intracellular targets.
Improve Target Engagement: The long alkyl chain can engage with hydrophobic pockets in a target protein, potentially increasing binding affinity and potency.
Modify Pharmacokinetics: Altering lipophilicity impacts a drug's absorption, distribution, and metabolism, which can be tuned during lead optimization. nih.govarxiv.org
Table 2: Physicochemical Property Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Octanol/Water Partition Coefficient) |
|---|---|---|---|
| 6-Aminohexanoic Acid | C₆H₁₃NO₂ | 131.17 | 0.590 (Calculated) chemeo.com |
LogP is a measure of lipophilicity; a higher value indicates greater lipid solubility.
PROTAC Linker Development and Design
One of the most direct and significant applications for this compound is in the field of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. precisepeg.com These two components are joined by a chemical linker, and the nature of this linker is critical for the PROTAC's efficacy.
Alkyl chains are a major class of flexible linkers used in PROTAC design. nih.gov The 6-aminohexanoic acid (Ahx) unit is a well-established component of these linkers, valued for its hydrophobicity and flexibility. medchemexpress.comnih.govresearchgate.netresearchgate.net The N-nonanoyl group can be considered an extension of this linker. The entire N-Nonanoyl-6-Aminohexanoic Acid molecule represents a long, flexible, and hydrophobic alkyl-based linker. Key properties it imparts include:
Length and Flexibility: The combined 15-atom backbone (excluding hydrogens) provides substantial length and rotational freedom, which is crucial for allowing the PROTAC to adopt the optimal conformation for forming a stable ternary complex (target protein-PROTAC-E3 ligase). researchgate.net
Hydrophobicity: Hydrophobic linkers can enhance cell permeability, a common challenge for large PROTAC molecules. precisepeg.comresearchgate.net
Synthetic Tractability: The amide bond is stable and the terminal carboxyl group allows for straightforward conjugation to either the target-binding ligand or the E3 ligase ligand.
Table 3: Classification of Common PROTAC Linkers
| Linker Class | Sub-type / Examples | Key Features |
|---|---|---|
| Flexible Linkers | Alkyl Chains (e.g., N-Nonanoyl-6-aminohexanoic acid) , PEG Chains | High conformational freedom, synthetically accessible, can tune lipophilicity. precisepeg.comnih.gov |
| Rigid Linkers | Piperazine/Piperidine, Alkynes, Triazoles | Constrain molecular conformation, can improve stability and cell permeability. precisepeg.com |
| Functional Linkers | Photo-switchable, Clickable | Allow for spatiotemporal control or simplified synthesis. |
Exploration in Advanced Material Science and Bionanotechnology
The principles of molecular self-assembly are central to bionanotechnology, enabling the creation of ordered nanostructures from simple building blocks. nih.govcaister.com N-Nonanoyl-6-Aminohexanoic Acid is an amphiphilic molecule, possessing a polar carboxylic acid "head" and a long, nonpolar hydrocarbon "tail." This structure predisposes it to self-assemble in aqueous environments. nih.govresearchgate.net
Potential applications in this area include:
Formation of Nanostructures: Depending on conditions like pH and concentration, it could self-assemble into micelles, vesicles, or nanofibers. nih.gov These structures can be used as nanocarriers for drug delivery, encapsulating hydrophobic drugs within their core.
Functionalized Surfaces: The molecule could be used to modify surfaces, creating a hydrophobic coating with a functionalizable carboxylic acid terminus.
Biodegradable Polymers: The parent molecule, 6-aminohexanoic acid, is a monomer for nylon. nih.gov N-acylated derivatives have been investigated for creating novel biodegradable polymers with tailored properties for biomedical applications, such as tissue engineering scaffolds or specialized packaging materials. nih.govmdpi.com The nonanoyl group would introduce hydrophobicity and flexibility into the polymer backbone.
These explorations leverage the molecule's ability to bridge the gap between simple chemical structures and complex, functional materials through non-covalent interactions like hydrophobic forces and hydrogen bonding. nih.govresearchgate.net
Design of Self-Assembling Systems and Nanomaterials
N-Nonanoyl-6-aminohexanoic acid, a synthetic conjugate of a fatty acid and an amino acid, possesses amphiphilic properties that are fundamental to the design of self-assembling systems and novel nanomaterials. chemrxiv.org This amphiphilicity arises from the distinct hydrophobic and hydrophilic regions within its molecular structure: the nonanoyl group constitutes the hydrophobic tail, while the hexanoic acid moiety serves as the hydrophilic head. This dual nature drives the spontaneous organization of these molecules in aqueous environments to minimize unfavorable interactions between the hydrophobic tails and water. This process, known as self-assembly, can lead to the formation of a variety of ordered nanostructures. rsc.orgbeilstein-journals.org
The self-assembly of such fatty acid-amino acid conjugates is a bottom-up approach to fabricating functional nanomaterials. beilstein-journals.org The morphology of the resulting nanostructures is governed by a delicate balance of non-covalent interactions, including hydrophobic interactions, hydrogen bonding, van der Waals forces, and electrostatic interactions. beilstein-journals.org The specific architecture of the self-assembled system can be influenced by factors such as the concentration of the conjugate, the pH and ionic strength of the solution, and the temperature. rsc.org
While direct research on N-Nonanoyl-6-aminohexanoic acid is limited, the principles governing the self-assembly of similar lipid-amino acid conjugates suggest the potential for forming various nanomaterials. These may include micelles, vesicles (liposomes), nanotubes, and nanofibers. rsc.orgacs.org Micelles are spherical structures with a hydrophobic core and a hydrophilic shell, suitable for encapsulating hydrophobic drugs. Vesicles are enclosed bilayers with an aqueous core, capable of carrying hydrophilic payloads. The linear and flexible nature of the 6-aminohexanoic acid linker could influence the packing of the molecules and, consequently, the curvature of the resulting nanostructures. mdpi.com
The potential of fatty acid-amino acid conjugates as tunable amphiphiles opens avenues for their application in drug delivery, biomedicine, and material design. chemrxiv.org The biocompatibility and biodegradability of the constituent amino acid and fatty acid components make these self-assembled systems particularly attractive for biomedical applications. beilstein-journals.org
| Type of Nanostructure | Description | Potential Application |
| Micelles | Spherical aggregates with a hydrophobic core and hydrophilic shell. | Encapsulation and delivery of hydrophobic drugs. |
| Vesicles (Liposomes) | Spherical bilayer structures with an aqueous core. | Delivery of hydrophilic drugs, imaging agents. |
| Nanotubes/Nanofibers | Elongated, cylindrical structures. | Scaffolds for tissue engineering, templates for nanomaterial synthesis. |
Surface Functionalization for Biocompatible Interfaces
The modification of material surfaces is a critical strategy for enhancing their biocompatibility and performance in biological environments. N-Nonanoyl-6-aminohexanoic acid presents potential as a surface-modifying agent due to its chemical structure. The carboxylic acid group of the hexanoic acid moiety can be utilized for covalent attachment to surfaces that possess complementary functional groups, such as hydroxyl or amine groups.
Surface functionalization with molecules like N-Nonanoyl-6-aminohexanoic acid can create a biocompatible interface that mimics the cell membrane, thereby reducing non-specific protein adsorption and cellular adhesion, which are often the initial steps in foreign body response and implant rejection. researchgate.net The flexible 6-aminohexanoic acid spacer can provide a physical distance between the material surface and the outer nonanoyl chains, potentially influencing the presentation of the functionalized surface to the biological environment. mdpi.com
The hydrophobic nonanoyl chains, when exposed on the surface, can modulate the surface energy and wettability. Depending on the density and arrangement of the anchored molecules, surfaces with varying degrees of hydrophobicity can be engineered. Such tailored surfaces can influence cellular interactions, guiding cell attachment, proliferation, and differentiation, which is crucial for tissue engineering and regenerative medicine applications.
The principles of using N-acyl amino acids for surface modification are still an emerging area of research. However, the versatility of amino acid and fatty acid chemistry offers a rich platform for designing a wide array of surface functionalities. For instance, further chemical modifications of the N-Nonanoyl-6-aminohexanoic acid molecule before or after surface attachment could introduce specific bioactive motifs, such as peptides or carbohydrates, to elicit targeted biological responses.
| Surface Modification Technique | Principle | Potential Outcome for Biocompatibility |
| Covalent Immobilization | Formation of a stable chemical bond between the carboxylic acid group of the molecule and the material surface. | Creation of a stable, long-lasting biocompatible coating. |
| Self-Assembled Monolayers (SAMs) | Spontaneous organization of the molecules on a substrate to form a densely packed, ordered layer. | Precise control over surface chemistry and properties. |
| Layer-by-Layer (LbL) Assembly | Sequential adsorption of molecules with complementary interactions to build up a multilayered film. | Fabrication of complex, multifunctional coatings with controlled thickness and composition. |
Future Directions and Emerging Research Paradigms
Integration with Systems Biology and Multi-Omics Data Analysis
A systems biology approach offers a holistic framework to elucidate the currently unknown biological role of Hexanoic acid, 6-[(1-oxononyl)amino]-. Rather than focusing on a single molecular interaction, this paradigm investigates how the compound perturbs complex biological networks. By integrating multi-omics datasets—genomics, transcriptomics, proteomics, and metabolomics (specifically lipidomics)—researchers can generate a comprehensive, system-level view of the compound's cellular impact.
A hypothetical multi-omics investigation would involve treating relevant cell models with the compound and measuring the global changes across different molecular layers. Lipidomics, an analysis of the entire lipid content of a cell or tissue, would be particularly crucial for characterizing a fatty acid derivative. nih.gov This could reveal alterations in lipid signaling pathways or metabolic networks. nih.gov By correlating these changes with shifts in gene expression (transcriptomics) and protein levels (proteomics), it becomes possible to formulate hypotheses about the compound's mechanism of action, identify potential protein targets, and uncover unexpected biological functions.
Table 1: Hypothetical Multi-Omics Strategy for Functional Elucidation
| Omics Layer | Methodology | Primary Objective | Potential Insights |
|---|---|---|---|
| Transcriptomics | RNA-Sequencing (RNA-Seq) | Identify genes whose expression is altered by the compound. | Reveals affected signaling pathways and cellular processes. |
| Proteomics | Mass Spectrometry (e.g., SWATH-MS) | Quantify changes in global protein expression. | Identifies potential protein targets or downstream effectors. |
| Metabolomics/Lipidomics | Liquid Chromatography-Mass Spectrometry (LC-MS) | Profile changes in small molecule metabolites, especially lipids. | Uncovers metabolic pathways influenced by the compound. |
| Data Integration | Bioinformatic and Network Analysis | Integrate datasets to build a comprehensive model of the compound's effect. | Predicts mechanism of action and generates testable hypotheses. |
Artificial Intelligence and Machine Learning in Predictive Modeling and Design
Table 2: Application of AI/ML Models in Compound Research
| AI/ML Model Type | Application for Hexanoic acid, 6-[(1-oxononyl)amino]- | Expected Outcome |
|---|---|---|
| QSAR Models | Predict potential biological activities based on structural similarity to known active compounds. | Hypotheses regarding potential targets (e.g., receptors, enzymes). |
| ADME/Tox Prediction | Forecast pharmacokinetic properties and potential toxicity profiles. | Early assessment of drug-likeness and potential safety liabilities. |
| Generative Models | Design novel, structurally related compounds with improved predicted properties. | A virtual library of optimized derivatives for synthesis. |
| Target Prediction/Molecular Docking | Predict potential protein binding sites and affinities. acs.org | Identification of the most likely protein interaction partners. |
High-Throughput Screening and Automation in Discovery Research
High-throughput screening (HTS) and laboratory automation are foundational to modern discovery research, enabling the rapid testing of thousands to millions of compounds. oxfordglobal.com To explore the biological potential of Hexanoic acid, 6-[(1-oxononyl)amino]-, an HTS campaign could be employed to test it against a wide array of biological targets, such as enzymes, receptors, and ion channels. Mass spectrometry-based HTS platforms are particularly well-suited for screening compounds involved in lipid metabolism. technologynetworks.com
Table 3: Hypothetical High-Throughput Discovery Workflow
| Stage | Technology | Purpose | Throughput |
|---|---|---|---|
| 1. Library Generation | Automated Synthesis Platform | Rapidly synthesize a focused library of compound derivatives. | Dozens to hundreds of compounds per week. |
| 2. Primary Screening | Robotic HTS System | Test the entire library against a specific biological target at a single concentration. | >100,000 compounds per day. |
| 3. Hit Confirmation | Automated Liquid Handlers | Re-test initial "hits" to confirm activity and rule out false positives. | Hundreds of compounds per day. |
| 4. Dose-Response Analysis | Automated Plate Readers | Test confirmed hits at multiple concentrations to determine potency. | Dozens of compounds per day. |
Advanced In Vitro and Ex Vivo Models for Complex Biological Systems
Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human tissues, limiting their predictive value. nih.gov Advanced in vitro models, such as 3D organoids and microfluidic organ-on-a-chip systems, offer more physiologically relevant platforms for studying the effects of chemical compounds. certisoncology.commdpi.commdpi.com These models recapitulate key aspects of organ structure and function, including tissue architecture, cell-cell interactions, and mechanical forces. rsc.orgfrontiersin.org
To investigate Hexanoic acid, 6-[(1-oxononyl)amino]-, a liver-on-a-chip could be used to study its metabolism by human liver cells in a dynamic, perfused microenvironment, providing more accurate data than static cultures. youtube.com Similarly, if the compound were being explored for dermatological applications, its absorption and potential effects could be tested on ex vivo human skin explants, which preserve the complex, multi-layered structure of living skin. wikipedia.orgreprocell.comqima-lifesciences.com These advanced models bridge the gap between simplistic cell cultures and whole-organism studies, offering more predictive data on a compound's efficacy and safety earlier in the research pipeline. wisdomlib.org
Table 4: Application of Advanced Models in Compound Evaluation
| Model Type | Description | Potential Application for Hexanoic acid, 6-[(1-oxononyl)amino]- |
|---|---|---|
| 3D Spheroids/Organoids | Self-assembled 3D cell aggregates that mimic organ micro-architecture. mdpi.com | Assess compound effects on cell viability and function in a tissue-like context. |
| Organ-on-a-Chip | Microfluidic devices with living cells that replicate functional units of human organs. nih.govmdpi.com | Study metabolism in a liver-on-a-chip or assess absorption in a gut-on-a-chip. |
| Ex Vivo Tissue Explants | Freshly isolated tissue maintained in a viable state for short-term experiments. wikipedia.org | Evaluate compound penetration and biological effects on intact human skin or other tissues. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 6-[(1-oxononyl)amino]hexanoic acid derivatives, and what reaction conditions are critical?
- Methodological Answer : Synthesis typically involves alkylation of secondary amines with bromohexanoate esters, as demonstrated in analogous systems (e.g., ethyl 6-bromohexanoate reacting with amines). Key conditions include controlled temperature (20–60°C), anhydrous solvents (e.g., THF), and catalysts like DIPEA for efficient coupling. Post-synthetic modifications, such as esterification or transesterification, may require acid catalysis or borate intermediates .
Q. Which spectroscopic techniques are optimal for structural elucidation of 6-[(1-oxononyl)amino]hexanoic acid?
- Methodological Answer :
- NMR : Use - and -NMR in deuterated solvents (e.g., methanol-d) to identify amine, carbonyl, and alkyl chain signals. For example, δ 1.26 ppm (CH groups) and δ 8.53 ppm (NH or OH protons) are diagnostic .
- Mass Spectrometry : High-resolution ESI-TOF/MS confirms molecular weight (e.g., [M+H] at m/z 333.1118) with deviations <2 ppm .
- XLogP : Computational tools predict hydrophobicity (e.g., XLogP = 2.5) to guide solubility studies .
Advanced Research Questions
Q. How do anhydride intermediates influence reaction pathways in ketonization of hexanoic acid derivatives?
- Methodological Answer : Kinetic studies show that ketonization proceeds via condensation of two hexanoic acid molecules to form hexanoic anhydride, followed by decarboxylation to yield 6-undecanone. This contrasts with the β-keto acid hypothesis. Experimental validation involves monitoring anhydride formation via FT-IR (C=O stretches at 1750–1850 cm) and GC-MS for product identification. Rate equations must account for anhydride as a key intermediate .
Q. What role do crystalline forms play in modulating the pharmacokinetic properties of 6-[(1-oxononyl)amino]hexanoic acid-based inhibitors?
- Methodological Answer : Polymorph screening (e.g., crystalline forms AB, M, and F) is critical for stability and bioavailability. Techniques include:
- PXRD : Differentiate forms via unique diffraction patterns (e.g., 2θ = 10°–30°).
- DSC : Assess melting points and thermal stability (e.g., form M shows higher Tm than AB).
- Solubility assays : Compare dissolution rates in simulated biological fluids. Form AB may exhibit enhanced solubility for kinase inhibition (e.g., targeting AXL/VEGFR2) .
Q. How does isomerization impact the synthesis of hexanoic acid derivatives via Michael-type additions?
- Methodological Answer : Thiol-maleimide reactions (e.g., cysteine with 6-maleimidehexanoic acid) yield isomeric products due to sulfur nucleophile attack at maleimide carbons. Monitor isomer ratios using HPLC with UV detection (λ = 254 nm) or -NMR (e.g., δ 6.11 ppm for maleate protons). Optimize pH (6.5–7.5) and solvent polarity to favor desired isomers .
Q. Can 6-[(1-oxononyl)amino]hexanoic acid derivatives serve as FRET quenchers in biochemical assays?
- Methodological Answer : Derivatives like DNP-X acid (6-((2,4-dinitrophenyl)amino)hexanoic acid) act as amine-reactive FRET quenchers. Protocol:
- Conjugation : React with target peptides (e.g., Trp/Tyr-containing sequences) using carbodiimide crosslinkers (e.g., EDC/NHS).
- Validation : Measure fluorescence quenching efficiency (e.g., λ = 280 nm, λ = 350 nm) in the presence of anti-DNP antibodies .
Data Contradictions and Resolution
Q. Why do conflicting mechanisms exist for ketonization intermediates (anhydride vs. β-keto acid)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
